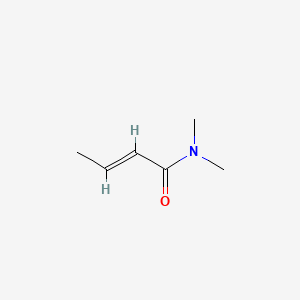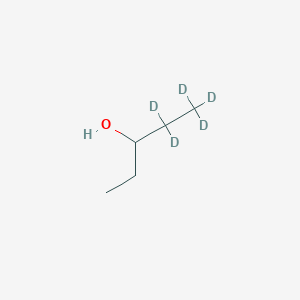
Guanidine;trifluoromethanesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Guanidine;trifluoromethanesulfonic acid is a compound that combines the properties of guanidine, a strong organic base, with trifluoromethanesulfonic acid, a strong acid. This combination results in a compound with unique chemical properties, making it valuable in various scientific and industrial applications. Guanidine is known for its high basicity and ability to form stable complexes, while trifluoromethanesulfonic acid is recognized for its strong acidity and ability to act as a catalyst in numerous reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of guanidine;trifluoromethanesulfonic acid typically involves the reaction of guanidine with trifluoromethanesulfonic acid. One common method is to react guanidine with trifluoromethanesulfonic anhydride in the presence of a base. This reaction proceeds under mild conditions and results in the formation of this compound.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This allows for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of automated systems also minimizes the risk of human error and enhances safety.
Analyse Des Réactions Chimiques
Types of Reactions: Guanidine;trifluoromethanesulfonic acid undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: It can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions can be carried out using various nucleophiles and electrophiles under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of this compound, while reduction may produce various reduced derivatives.
Applications De Recherche Scientifique
Guanidine;trifluoromethanesulfonic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in organic synthesis, particularly in reactions requiring strong acids.
Biology: It is employed in the study of enzyme mechanisms and protein folding due to its ability to denature proteins.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of guanidine;trifluoromethanesulfonic acid involves its ability to donate and accept protons, making it a versatile catalyst in acid-base reactions. Its strong acidity allows it to protonate various substrates, facilitating their transformation into desired products. The guanidine moiety can also form stable complexes with metal ions, enhancing its catalytic activity in certain reactions.
Comparaison Avec Des Composés Similaires
Triflamides: These compounds also contain the trifluoromethanesulfonyl group and exhibit strong acidity.
Triflimides: Similar to triflamides, triflimides are strong acids and are used in various catalytic applications.
Bis(trifluoromethanesulfonyl)imide: This compound is known for its strong acidity and is used in similar applications as guanidine;trifluoromethanesulfonic acid.
Uniqueness: this compound is unique due to the combination of the strong basicity of guanidine and the strong acidity of trifluoromethanesulfonic acid. This dual functionality makes it a highly versatile compound in both research and industrial applications, offering advantages over other similar compounds in terms of reactivity and stability.
Propriétés
IUPAC Name |
guanidine;trifluoromethanesulfonic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CHF3O3S.CH5N3/c2-1(3,4)8(5,6)7;2-1(3)4/h(H,5,6,7);(H5,2,3,4) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPUWQXMXNREWKC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=N)(N)N.C(F)(F)(F)S(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6F3N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70934803 |
Source


|
| Record name | Trifluoromethanesulfonic acid--guanidine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70934803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153756-25-3 |
Source


|
| Record name | Trifluoromethanesulfonic acid--guanidine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70934803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Butanedioic acid, 2,3-bis(benzoyloxy)-, diethyl ester, [R-(R*,R*)]-](/img/new.no-structure.jpg)




